molecular formula C10H6N4O2 B5521686 benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide

benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide

Cat. No.: B5521686
M. Wt: 214.18 g/mol
InChI Key: LGPDHWRELWJWHP-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d][1,3]dioxole ring, which is a fused bicyclic structure consisting of a benzene ring fused with a 1,3-dioxole ring. The presence of the carbonohydrazonoyl and dicyanide groups further adds to its chemical complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl oxides, while reduction may produce benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl hydrides.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-5-ylcarbonohydrazonoyl dicyanide can be compared with other similar compounds, such as:

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole ring structure but differ in their functional groups and overall reactivity.

    Carbonohydrazonoyl derivatives: Compounds containing the carbonohydrazonoyl group exhibit similar reactivity patterns but may have different biological activities.

    Dicyanide compounds: These compounds contain the dicyanide group and are known for their strong electron-withdrawing properties, which influence their chemical behavior.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylhydrazinylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-4-8(5-12)14-13-7-1-2-9-10(3-7)16-6-15-9/h1-3,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPDHWRELWJWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NN=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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